molecular formula C13H13F6NO2 B4343121 N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Cat. No.: B4343121
M. Wt: 329.24 g/mol
InChI Key: RZQRTYRIHTTXII-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide can be achieved through radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This method is advantageous due to its ability to introduce the trifluoromethyl group under mild conditions, preserving the integrity of sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure consistent quality and yield. The scalability of this method makes it suitable for commercial applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often employ nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its stability and bioavailability.

    Industry: Utilized in the development of advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxybutanamide: Lacks the additional trifluoromethyl group, resulting in different chemical properties.

    N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(difluoromethyl)butanamide: Contains one less fluorine atom, affecting its reactivity and stability.

Uniqueness

N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its stability, bioavailability, and reactivity compared to similar compounds. This makes it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F6NO2/c1-7-4-3-5-9(8(7)2)20-10(21)6-11(22,12(14,15)16)13(17,18)19/h3-5,22H,6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQRTYRIHTTXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
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N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
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N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
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N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
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N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
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N-(2,3-dimethylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

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